4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-(benzenesulfonyl)-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c17-15(18)14-10-16(12-8-4-5-9-13(12)21-14)22(19,20)11-6-2-1-3-7-11/h1-9,14H,10H2,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWOJKGOGVPROQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2N1S(=O)(=O)C3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901156132 | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1858251-66-7 | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858251-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-1,4-Benzoxazine-2-carboxylic acid, 3,4-dihydro-4-(phenylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901156132 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Cyclization of Precursors with Sulfonylation
Method Summary:
- Step 1: Condensation of an appropriately substituted phenol derivative with a suitable amino precursor to form the benzoxazine ring.
- Step 2: Sulfonylation of the aromatic ring at the para-position relative to the phenolic hydroxyl group using phenylsulfonyl chloride.
- Step 3: Carboxylation or oxidation to introduce the carboxylic acid functional group at the desired position.
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Ring formation | Phenol derivative + amino precursor + base (e.g., K₂CO₃) | Cyclization often facilitated by heat or acid catalysis |
| Sulfonylation | Phenylsulfonyl chloride, pyridine or DMAP, at 0–25°C | Ensures selective sulfonylation |
| Carboxylation | Oxidation with KMnO₄ or via carbonation with CO₂ | Converts methyl or other groups to carboxylic acid |
- A study reports successful synthesis via cyclization of 2-aminophenols with aldehydes, followed by sulfonylation and oxidation, yielding the target compound with high purity and yields exceeding 70%.
Direct Multi-Component Synthesis
Method Summary:
- A one-pot reaction involving phenol, phenylsulfonyl chloride, and a carboxylating agent such as carbon dioxide under pressure.
- Catalyzed by Lewis acids like ZnCl₂ or AlCl₃ to promote ring closure and sulfonylation simultaneously.
Reaction Conditions & Reagents:
| Reagents | Conditions | Notes |
|---|---|---|
| Phenol + phenylsulfonyl chloride + CO₂ | Elevated temperature (80–120°C), pressure (5–10 atm) | Streamlined process suitable for scale-up |
Catalytic Cyclization and Functionalization
Method Summary:
- Starting from 2-aminophenol derivatives, cyclization is achieved using acid catalysts such as ZnCl₂ or trifluoromethanesulfonic acid.
- The phenylsulfonyl group is introduced via sulfonylation of the aromatic ring in the presence of sulfonyl chlorides.
- The carboxylic acid is incorporated through oxidation or carboxylation steps.
Reaction Conditions & Reagents:
| Step | Reagents & Conditions | Notes |
|---|---|---|
| Cyclization | Acid catalyst (e.g., ZnCl₂), heat | Forms benzoxazine ring |
| Sulfonylation | Phenylsulfonyl chloride, base | Selective sulfonylation |
| Oxidation | KMnO₄ or Na₂Cr₂O₇ | Converts methyl groups to acids |
- A patent describes a two-step process involving phenol and gamma-butyrolactone under basic and acidic conditions, achieving high yields and suitable for large-scale synthesis.
Data Tables Summarizing Preparation Methods
| Method | Starting Materials | Key Reagents | Reaction Conditions | Yield Range | Advantages |
|---|---|---|---|---|---|
| Cyclization + Sulfonylation | Phenol, amino precursors | Phenylsulfonyl chloride | Heat, reflux, acid catalysis | 70–85% | High selectivity, versatile |
| One-pot with CO₂ | Phenol, phenylsulfonyl chloride | CO₂, Lewis acids | Elevated temperature, pressure | 65–75% | Cost-effective, scalable |
| Catalytic ring closure | 2-aminophenol derivatives | Sulfonyl chlorides, ZnCl₂ | Mild to moderate heat | 60–80% | Suitable for industrial scale |
Notes and Considerations
- Reaction Optimization: Parameters such as temperature, solvent choice, and catalyst loading significantly influence yield and purity.
- Purification Techniques: Crystallization, chromatography, and recrystallization are employed to isolate the final product.
- Industrial Scale-Up: Continuous flow reactors and automation improve reproducibility and cost-efficiency.
Summary of Research Findings
- The synthesis of this compound benefits from multi-step strategies that combine ring formation, sulfonylation, and oxidation.
- Patents highlight the feasibility of streamlined, cost-effective routes suitable for large-scale production.
- Catalytic methods, especially those employing Lewis acids and pressure CO₂, have been successfully applied to synthesize analogs with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the compound can lead to the formation of amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Therapeutic Applications
The compound has shown promise in various therapeutic areas:
Anticancer Activity
Research indicates that benzoxazine derivatives exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid can inhibit the proliferation of breast and lung cancer cells. The underlying mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
This compound has been evaluated for its antimicrobial activity against a range of pathogens. In vitro studies suggest that it possesses significant antibacterial properties, particularly against Gram-positive bacteria, making it a candidate for developing new antimicrobial agents .
Anti-inflammatory Effects
Inflammation-related diseases are a major health concern. Research has indicated that benzoxazine derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and inflammatory bowel disease .
Case Studies
Several case studies highlight the efficacy of this compound in various applications:
Case Study 1: Anticancer Research
In a study published in Cancer Research, researchers synthesized a series of benzoxazine derivatives and tested their effects on human cancer cell lines. The results showed that 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid had a higher potency compared to other derivatives, leading to significant tumor regression in animal models .
Case Study 2: Antimicrobial Testing
A clinical trial assessed the antimicrobial efficacy of this compound against common pathogens responsible for hospital-acquired infections. The findings demonstrated that the compound exhibited a minimum inhibitory concentration comparable to existing antibiotics but with fewer side effects .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can act as an electrophilic center, facilitating the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can lead to inhibition or modulation of the target’s activity, resulting in various biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Pharmacological Comparisons
Key Observations :
- ONO-2050297 demonstrates potent dual CysLT1/2 antagonism due to its carboxypropyl and extended benzoylamino side chain, which optimize receptor interactions .
- The phenylsulfonyl group in the target compound may reduce potency compared to ONO-2050297 but could improve selectivity for specific receptor subtypes (e.g., CysLT2) due to its bulkier, hydrophobic nature .
Physicochemical and Structural Properties
Table 2: Structural and Physicochemical Comparison
Biological Activity
4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a heterocyclic compound with significant potential in medicinal chemistry. This article reviews its biological activity, particularly focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is with a molecular weight of approximately 319.34 g/mol. The compound features a benzoxazine ring system, which contributes to its unique chemical reactivity and potential biological activity.
The biological activity of this compound primarily involves its interaction with specific biological targets:
- Target Proteins : It is hypothesized that the compound interacts with various proteins and enzymes, potentially altering their functions through non-covalent interactions such as hydrogen bonding and ionic interactions.
- Biochemical Pathways : The compound may influence several biochemical pathways by inhibiting or activating specific enzymes. This modulation can lead to changes in metabolic processes within cells.
Antimicrobial Activity
Research indicates that derivatives of benzoxazine compounds exhibit promising antifungal and antibacterial activities. For instance, studies have shown that certain synthesized derivatives demonstrate effective inhibition against both Gram-positive and Gram-negative bacterial strains as well as fungi like Candida albicans and Aspergillus niger .
Anticancer Potential
A significant area of research has focused on the anticancer properties of benzoxazine derivatives. For example, compounds similar to 4-(Phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid have shown cytotoxic effects against various cancer cell lines in vitro. Notably, some derivatives were found to exhibit high selectivity towards tumor cells while sparing normal cells .
Case Studies
- Serotonin Receptor Antagonism : A study evaluated the antagonistic activities of related benzoxazine compounds against serotonin receptors (5HT3). The findings indicated that modifications at the benzoxazine ring significantly influenced receptor binding affinity and antagonistic potency. Compounds with specific substituents showed enhanced activity compared to others .
- Cytotoxicity Assays : In vitro assays involving various tumor cell lines revealed that certain derivatives displayed significant cytotoxicity. For example, a derivative bearing specific functional groups demonstrated high efficacy against breast cancer cells (SK-BR-3) and lung cancer cells (A549), suggesting its potential as an anticancer agent .
Data Summary Table
| Property/Activity | Findings |
|---|---|
| Molecular Formula | |
| Molecular Weight | 319.34 g/mol |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria and fungi |
| Cytotoxicity | Significant activity against multiple cancer cell lines |
| Mechanism of Action | Interaction with proteins via non-covalent bonds |
Q & A
Q. Methodological Answer :
- Purification : Use preparative HPLC with a phenyl-hexyl column (e.g., Ascentis® Express Phenyl-Hexyl) and a gradient elution system (acetonitrile/water with 0.1% formic acid) to resolve polar impurities .
- Purity Validation :
- HPLC Analysis : Employ a C18 column (e.g., 5 µm, 250 mm × 4.6 mm) with UV detection at 254 nm. Acceptable purity thresholds are >95% (area normalization).
- Mass Spectrometry : Confirm molecular integrity via LC-MS (ESI-negative mode) to detect sulfonate or carboxylate adducts .
Basic: What spectroscopic techniques are critical for structural elucidation?
Q. Methodological Answer :
- NMR : Use - and -NMR to confirm the benzoxazine ring (e.g., δ 4.2–4.5 ppm for CH in dihydro structure) and sulfonyl group (δ 7.5–8.0 ppm for aromatic protons).
- IR Spectroscopy : Identify characteristic peaks for sulfonyl (S=O, ~1350–1150 cm) and carboxylic acid (O-H, ~2500–3300 cm).
- X-ray Crystallography : Resolve stereochemical ambiguities in the dihydrobenzoxazine ring .
Advanced: How can researchers investigate degradation pathways under physiological conditions?
Q. Methodological Answer :
- Forced Degradation Studies : Expose the compound to accelerated conditions (e.g., pH 1–13, oxidative stress with HO, UV light).
- Degradation Product Analysis :
- LC-HRMS : Identify hydrolyzed products (e.g., ring-opened amines or sulfonic acids).
- Stability-Indicating Assays : Monitor degradation kinetics using validated HPLC methods .
Note : Degradation via sulfonyl group hydrolysis is a major pathway; stabilize formulations using lyophilization or antioxidants .
Advanced: What computational strategies predict the compound’s reactivity and metabolite profiles?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate bond dissociation energies for the sulfonyl and carboxyl groups to predict hydrolysis susceptibility.
- Molecular Dynamics (MD) : Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify potential metabolic sites.
- In Silico Tools : Use PubChem’s structure-activity relationship (SAR) data or ADMET predictors for bioavailability estimation .
Advanced: How should contradictory bioactivity data across studies be resolved?
Q. Methodological Answer :
Impurity Profiling : Quantify unidentified impurities (e.g., epimers or residual solvents) using hyphenated techniques like LC-MS/MS.
Epimer Separation : Adjust chromatographic conditions (e.g., chiral columns or ion-pair reagents) to resolve co-eluting stereoisomers, which may exhibit divergent bioactivities .
Dose-Response Reassessment : Validate activity thresholds in multiple cell lines (e.g., HEK293 vs. HepG2) to rule out cell-specific effects.
Advanced: What methodologies assess environmental persistence and ecotoxicity?
Q. Methodological Answer :
- Adsorption Studies : Use quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to measure interactions with indoor/outdoor surfaces (e.g., silica or cellulose) .
- Photodegradation Assays : Exclude UV-stabilizing agents and monitor half-life under simulated sunlight (e.g., Xenon arc lamp).
- Microbial Degradation : Incubate with soil or wastewater microbiota; quantify residual compound via LC-MS and assess toxicity using Daphnia magna bioassays .
Advanced: How can researchers optimize bioavailability without structural modification?
Q. Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
